molecular formula C14H13N5OS3 B11365144 4-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11365144
M. Wt: 363.5 g/mol
InChI Key: FTLQRYGDUZQHPD-UHFFFAOYSA-N
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Description

4-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with hydrazine hydrate and carbon disulfide to yield the desired thiadiazole derivative. The reaction conditions often include refluxing in ethanol or other suitable solvents and the use of catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C14H13N5OS3

Molecular Weight

363.5 g/mol

IUPAC Name

4-methyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C14H13N5OS3/c1-8-3-5-10(6-4-8)7-21-14-18-17-13(22-14)15-12(20)11-9(2)16-19-23-11/h3-6H,7H2,1-2H3,(H,15,17,20)

InChI Key

FTLQRYGDUZQHPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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